molecular formula C18H17N5O5S B267678 N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide

Cat. No. B267678
M. Wt: 415.4 g/mol
InChI Key: SEXORZHRAGGLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase KDM6B. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide is a potent and selective inhibitor of the histone demethylase KDM6B, also known as JMJD3. KDM6B is a key regulator of gene expression, and its dysregulation has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. By inhibiting KDM6B, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide can modulate the expression of genes involved in these diseases, leading to beneficial effects.
Biochemical and Physiological Effects:
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has been shown to have several biochemical and physiological effects. It can modulate the expression of genes involved in inflammation, cancer, and neurodegenerative disorders, leading to anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of immune cells into inflamed tissues. In addition, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of KDM6B, making it suitable for studying the role of KDM6B in various diseases. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide is also available in high purity and can be synthesized in large quantities, making it suitable for large-scale experiments. However, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has some limitations for lab experiments. It is a small molecule and may have off-target effects, which can complicate the interpretation of experimental results. In addition, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide. One area of interest is the role of KDM6B in cancer metastasis and the potential of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide as a therapeutic agent for metastatic cancer. Another area of interest is the potential of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide as a neuroprotective agent in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, the development of more potent and selective KDM6B inhibitors, based on the structure of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide, is an area of active research.

Synthesis Methods

The synthesis of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide involves several steps, including the preparation of the key intermediate 4-(4-aminophenyl)-2,6-dimethoxypyrimidine, which is then coupled with 4-(bromomethyl)benzenesulfonyl chloride to form the target compound. The final product is purified by column chromatography to obtain a white powder with a purity of over 99%. The synthesis method has been optimized to yield N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide in high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in several animal models of inflammatory diseases, including rheumatoid arthritis, colitis, and sepsis. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has been studied for its potential role in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H17N5O5S/c1-27-16-10-15(21-18(22-16)28-2)23-29(25,26)14-7-5-13(6-8-14)20-17(24)12-4-3-9-19-11-12/h3-11H,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

SEXORZHRAGGLRO-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)OC

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.